N-([1,1'-biphenyl]-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Description
N-([1,1'-biphenyl]-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been found to exhibit inhibitory effects against M. tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the pathogen’s activity . The structure-activity relationships of these derivatives have been studied, and molecular docking studies have been conducted against the target DprE1 .
Biochemical Pathways
It is known that benzothiazole derivatives can affect various pathways inM. tuberculosis, leading to its inhibition .
Pharmacokinetics
The pharmacokinetics of benzothiazole derivatives are an area of active research .
Result of Action
Benzothiazole derivatives have been found to exhibit better inhibition potency againstM. tuberculosis compared to standard reference drugs .
Action Environment
The environmental conditions can significantly impact the effectiveness of benzothiazole derivatives .
Biological Activity
N-([1,1'-biphenyl]-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H21N3O2S with a molecular weight of 403.5 g/mol. The compound features a biphenyl moiety, a thiazole derivative, and an acetamide functional group, which are critical for its biological activity.
Research indicates that compounds containing thiazole rings often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The thiazole moiety in this compound is believed to play a crucial role in its interaction with biological targets due to its electron-withdrawing properties and ability to form hydrogen bonds .
Structure-Activity Relationships (SAR)
The SAR studies have shown that modifications on the thiazole ring and the biphenyl group can significantly influence the biological activity of related compounds. For instance:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances potency against certain targets by stabilizing the transition state during enzyme interactions .
- Substituent Variations : Variations in substituents at the 4-position of the thiazole can lead to significant changes in activity profiles, particularly against cancer cell lines .
Anticancer Activity
This compound has shown promising results in preclinical studies as an anticancer agent. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that correlate with its structural features.
Table 1: Cytotoxicity against Cancer Cell Lines
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 |
Case Studies
Several case studies have highlighted the effectiveness of thiazole derivatives in treating various diseases:
- Antimalarial Activity : A series of thiazole analogs were synthesized and tested for their activity against Plasmodium falciparum. Modifications similar to those found in this compound resulted in compounds with enhanced antimalarial potency .
- Leishmaniasis Treatment : Hybrid compounds incorporating thiazole structures have shown promising leishmanicidal activity, suggesting that similar modifications could enhance the efficacy of this compound against parasitic infections .
Properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(2-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-26(23-25-22-19(28-2)13-8-14-20(22)29-23)15-21(27)24-18-12-7-6-11-17(18)16-9-4-3-5-10-16/h3-14H,15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWAZWDCOBUCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.